1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-nitro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMXFVHIPQZUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 1 Fluoro 2 Nitro 4 Propan 2 Yloxy Benzene
Precursor Synthesis and Derivatization Strategies
The construction of the target molecule relies on building from simpler, commercially available benzene (B151609) derivatives. The order of introduction of the three distinct functional groups is critical to ensure the correct final arrangement (1-fluoro, 2-nitro, 4-isopropoxy).
Aniline (B41778) derivatives serve as versatile precursors for the synthesis of complex aromatic compounds. A plausible, albeit lengthy, pathway to 1-fluoro-2-nitro-4-(propan-2-yloxy)benzene could begin with a substituted aniline such as 4-fluoroaniline.
A potential synthetic sequence could involve:
N-Alkylation: The synthesis of 4-fluoro-N-isopropylaniline can be achieved through the reaction of 4-fluoroaniline with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base and potentially a phase-transfer catalyst. google.com
Protection of the Amine: The secondary amine would likely be protected, for example, by acetylation with acetic anhydride, to form N-(4-fluorophenyl)-N-isopropylacetamide. This prevents unwanted side reactions during the subsequent nitration step.
Nitration: The protected aniline derivative would then undergo electrophilic nitration. The acetylamino group is an ortho-, para-director, but due to steric hindrance from the bulky isopropyl group, nitration would be directed to the position ortho to the fluorine atom.
Deprotection and Diazotization/Fluorination (Alternative): In an alternative route starting from a different aniline, the amino group can be converted into a fluorine via the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt. However, this is less direct if a fluoro-substituted precursor is already available.
This pathway is generally less favored due to the number of steps (protection/deprotection) and the potential for competing side reactions during nitration.
Phenols are excellent precursors for introducing alkoxy groups via Williamson ether synthesis. A logical starting material for this pathway is 4-fluorophenol.
The synthetic sequence typically proceeds as follows:
Nitration of 4-Fluorophenol: The initial step is the electrophilic nitration of 4-fluorophenol. The hydroxyl group is a strongly activating ortho-, para-director. Nitration with nitric acid in a suitable solvent yields primarily 4-fluoro-2-nitrophenol. The fluorine atom also directs ortho-, para-, reinforcing the regiochemical outcome.
Williamson Ether Synthesis: The resulting 4-fluoro-2-nitrophenol is then subjected to etherification. The phenolic proton is acidic and is readily removed by a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in a polar aprotic solvent (e.g., DMF, acetone) to displace the halide and form the desired this compound.
This route is often preferred due to its high regioselectivity and the generally high yields of the etherification step.
Halogenated benzenes, particularly those activated by electron-withdrawing groups like nitro groups, are prime substrates for nucleophilic aromatic substitution (SNAr) reactions. A common and industrially viable starting material is 1,4-dichloro-2-nitrobenzene.
A representative synthetic pathway is:
Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine at the 1-position (ortho to the nitro group). This allows for a selective reaction with sodium or potassium isopropoxide. The isopropoxide anion displaces the para-chloro substituent to yield 1-chloro-2-nitro-4-(propan-2-yloxy)benzene.
Halogen Exchange (Halex) Fluorination: The remaining chlorine atom is then replaced with fluorine. This is achieved through a second SNAr reaction, known as a Halex reaction, using a fluoride source like potassium fluoride (KF). google.comresearchgate.net The reaction is typically carried out at high temperatures in a polar aprotic solvent such as sulfolane or DMF, sometimes with the aid of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. google.comresearchgate.net
An alternative precursor could be 1,2-dichloro-4-nitrobenzene, where a similar sequence of selective substitutions would be applied.
Table 1: Comparison of Precursor Strategies
| Precursor Type | Typical Starting Material | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Aniline Derivative | 4-Fluoroaniline | N-Alkylation, Amine Protection, Nitration, Deprotection | Utilizes common building blocks. | Multiple steps required, potential for side products. |
| Phenol (B47542) Derivative | 4-Fluorophenol | Nitration, Williamson Ether Synthesis | High regioselectivity, generally good yields. | Handling of acidic and nitrated phenols. |
| Halogenated Benzene | 1,4-Dichloro-2-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr), Halogen Exchange (Halex) | Industrially scalable, high selectivity in substitutions. | Requires high temperatures and specific solvents for fluorination. |
Specific Reaction Sequences for Introducing Fluoro, Nitro, and Isopropoxy Moieties
The introduction of the functional groups relies on well-established reaction mechanisms. The electron-withdrawing nitro group plays a crucial role in activating the benzene ring for nucleophilic substitution, while the directing effects of existing substituents govern the regiochemistry of the nitration step.
The introduction of a fluorine atom onto an aromatic ring via SNAr is a cornerstone of fluoroaromatic chemistry. This reaction is particularly effective when the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group (typically a halogen or another nitro group). nih.gov
The mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile (fluoride ion, F⁻) attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized onto the EWG, stabilizing the intermediate.
Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻, NO₂⁻).
Fluorination is commonly achieved using alkali metal fluorides, with potassium fluoride (KF) being a frequent choice due to its balance of reactivity and cost. researchgate.netgoogle.com Key to the success of these reactions is the choice of solvent and reaction conditions.
Fluorinating Agents: Anhydrous potassium fluoride is widely used. Its effectiveness can be enhanced by using it in a finely powdered or spray-dried form to maximize surface area. google.com
Solvents: High-boiling, polar aprotic solvents like sulfolane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are required to dissolve the fluoride salt and facilitate the reaction at elevated temperatures. google.comresearchgate.net
Catalysts: Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, are often employed to shuttle the fluoride anion from the solid phase into the organic phase, thereby increasing the reaction rate. researchgate.net
Temperature: Temperatures typically range from 150°C to 250°C to overcome the high activation energy of breaking the C-Cl bond and forming the C-F bond. google.comgoogle.com
Table 2: Representative Conditions for Aromatic Fluorination via SNAr
| Substrate | Fluorinating Agent | Solvent | Catalyst | Temperature | Reference |
|---|---|---|---|---|---|
| p-Chloronitrobenzene | Potassium Fluoride (KF) | DMF | Tetramethylammonium chloride | 150°C | researchgate.net |
| 2,4-Dichloronitrobenzene | Potassium Fluoride (KF) | Sulfolane | None specified | 200°C | google.com |
| 2-Chloronitrobenzene | Potassium Fluoride (KF) | Sulfolane | Benzyltriethylammonium chloride | 240°C | google.com |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | Not specified | None | Not specified | beilstein-journals.org |
Aromatic nitration is a classic electrophilic aromatic substitution (EAS) reaction. To introduce the nitro group onto a precursor like 1-fluoro-4-isopropoxybenzene, a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used. chemguide.co.uk
The key steps of the mechanism are:
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukyoutube.comyoutube.com
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom that bears the new nitro group. This restores the aromatic π-system and yields the final nitroaromatic product. youtube.com
The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the ring. In the case of a 1-fluoro-4-isopropoxybenzene precursor, both the fluoro and isopropoxy groups are ortho-, para-directors. Since the para position is blocked by the other substituent, nitration is directed to the positions ortho to each group. The isopropoxy group is a more strongly activating group than fluorine, and nitration will occur predominantly at its ortho position (position 2), which is also ortho to the fluorine atom. This leads to the desired this compound isomer. The reaction temperature is typically kept below 50-55°C to prevent multiple nitrations. chemguide.co.ukyoutube.comyoutube.com
Etherification Reactions for Isopropoxy Group Installation
The primary method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the process commences with the deprotonation of 4-fluoro-3-nitrophenol to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an isopropyl halide, such as 2-bromopropane or 2-chloropropane, to yield the final ether product.
The reaction is typically carried out in the presence of a base, which is crucial for the initial deprotonation of the phenolic hydroxyl group. The acidity of the phenol is enhanced by the electron-withdrawing nature of the nitro and fluoro substituents, facilitating the formation of the phenoxide. Common bases employed for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.
The general reaction scheme is as follows:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.
Optimization of Synthetic Yields and Selectivity
To enhance the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential. This includes the selection of appropriate catalytic systems, solvents, and reaction conditions.
Catalytic Systems in this compound Synthesis
While the Williamson ether synthesis can proceed without a catalyst, the use of certain catalytic systems can significantly improve the reaction rate and yield. Phase-transfer catalysts (PTCs) are particularly effective in this regard. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the isopropyl halide is present. This enhances the proximity of the reactants, thereby accelerating the reaction.
The use of PTCs can be especially beneficial when using inorganic bases like potassium carbonate, which have low solubility in many organic solvents. The PTC forms an ion pair with the phenoxide, rendering it more soluble in the organic medium.
| Catalyst System | Typical Reagents | Potential Advantages |
| No Catalyst | 4-fluoro-3-nitrophenol, isopropyl halide, strong base (e.g., NaH) | Simpler reaction setup. |
| Phase-Transfer Catalysis | 4-fluoro-3-nitrophenol, isopropyl halide, inorganic base (e.g., K₂CO₃), PTC (e.g., TBAB) | Increased reaction rate, allows for the use of less expensive inorganic bases. |
Solvent Effects and Reaction Condition Modulations
The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack. Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (DMSO). Protic solvents are generally avoided as they can solvate the nucleophilic phenoxide, reducing its reactivity.
Reaction temperature is another key parameter to control. The reaction is typically conducted at elevated temperatures, often in the range of 50-100°C, to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided as they can promote side reactions, such as elimination reactions of the isopropyl halide.
| Solvent | Type | Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Good solubility for reactants, high boiling point allows for a wide range of reaction temperatures. |
| Acetonitrile | Polar aprotic | Lower boiling point than DMF, can be easier to remove post-reaction. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High polarity can enhance reaction rates. |
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. Several green chemistry principles can be applied to the synthesis of this compound.
One approach is the use of greener solvents. While DMF and DMSO are effective, they are also associated with environmental and health concerns. Alternative, more benign solvents can be considered.
Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to Williamson ether syntheses. Microwave irradiation can significantly reduce reaction times and often leads to higher yields with lower energy consumption compared to conventional heating methods. Solvent-free conditions, where the reaction is carried out in the absence of a solvent, often with the reactants adsorbed on a solid support, represent another green alternative.
| Green Chemistry Approach | Description | Potential Benefits |
| Greener Solvents | Replacing traditional polar aprotic solvents with more environmentally friendly alternatives. | Reduced environmental impact and improved safety profile. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. | Shorter reaction times, increased yields, and lower energy consumption. nih.gov |
| Solvent-Free Conditions | Conducting the reaction without a solvent, often on a solid support. | Reduced solvent waste and simplified purification. |
Chemical Reactivity and Reaction Mechanisms of 1 Fluoro 2 Nitro 4 Propan 2 Yloxy Benzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent reaction pathway for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene is nucleophilic aromatic substitution (SNAr). In this type of reaction, the fluorine atom is displaced by a nucleophile. The reaction is significantly activated by the presence of the electron-withdrawing nitro group positioned ortho to the fluorine atom.
The displacement of the fluorine atom in this compound proceeds through a well-established addition-elimination mechanism. This multi-step process is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine. This initial attack is the rate-determining step of the reaction.
The attack of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy for its formation. The isopropoxy group, located para to the site of nucleophilic attack, also influences the electron density of the ring and contributes to the stability of the Meisenheimer complex.
In the subsequent, faster step, the fluorine atom is eliminated as a fluoride ion, and the aromaticity of the ring is restored, yielding the final substitution product. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon it is attached to, making it a prime target for nucleophilic attack.
The activated nature of this compound allows for reactions with a wide variety of nucleophiles. This versatility makes it a useful substrate in organic synthesis for the introduction of diverse functionalities onto the benzene (B151609) ring. Common classes of nucleophiles that can effectively displace the fluorine atom include:
Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers.
Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia and azoles, can be used to synthesize substituted anilines and other nitrogen-containing compounds.
Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles, leading to the formation of thioethers.
The table below illustrates the versatility of nucleophiles in SNAr reactions with this compound.
| Nucleophile Class | Example Nucleophile | Product Type |
| Oxygen | Sodium methoxide (NaOCH₃) | Aryl ether |
| Nitrogen | Piperidine (B6355638) | N-Aryl amine |
| Sulfur | Sodium thiophenoxide (NaSPh) | Aryl thioether |
The regioselectivity of SNAr reactions on this compound is precisely controlled by the electronic effects of the substituents. The powerful electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates this position for nucleophilic attack. The para-positioned isopropoxy group further influences the electronic environment of the ring.
Nucleophilic attack occurs exclusively at the carbon atom bearing the fluorine atom (the ipso-carbon). This high degree of regioselectivity is a direct consequence of the ability of the ortho-nitro group to stabilize the resulting negative charge in the Meisenheimer intermediate through resonance. Attack at other positions would not allow for this crucial stabilization and is therefore not observed.
Stereoelectronic effects also play a role. The planar structure of the benzene ring and the sp2 hybridization of the carbon atoms dictate the geometry of the nucleophilic attack. The nucleophile approaches the ring perpendicular to the plane, leading to the formation of the tetrahedral intermediate at the ipso-carbon before the leaving group is expelled.
Reactions Involving the Nitro Group
The nitro group in this compound is not only an activating group for SNAr reactions but can also undergo chemical transformations itself.
The nitro group can be readily reduced to an amino group (-NH₂) to form 2-fluoro-5-isopropoxyaniline. This transformation is a key step in the synthesis of various more complex molecules, including pharmaceuticals and agrochemicals. A variety of reducing agents and conditions can be employed to achieve this reduction. evitachem.com
Common methods for the reduction of the nitro group include:
Catalytic Hydrogenation: This is a widely used and efficient method. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide. evitachem.com
Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective reducing agents for aromatic nitro compounds.
Other Reducing Agents: Reagents such as sodium dithionite or sodium sulfide can also be used for this transformation.
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
The table below summarizes common reducing agents for the conversion of the nitro group to an amine.
| Reducing Agent/System | Conditions |
| H₂/Pd/C | Hydrogen gas, typically at elevated pressure |
| Fe/HCl | Iron powder in the presence of hydrochloric acid |
| Zn/CH₃COOH | Zinc dust in acetic acid |
| Na₂S₂O₄ | Sodium dithionite in an aqueous solution |
As detailed in the sections on SNAr reactions, the primary role of the nitro group in the reactivity of this compound is its function as a strong electron-withdrawing group. This property is fundamental to the molecule's ability to undergo nucleophilic aromatic substitution.
The nitro group activates the benzene ring towards nucleophilic attack in the following ways:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.
Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, which is a more significant stabilizing effect. This resonance stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.
In this compound, the ortho-positioning of the nitro group relative to the fluorine leaving group provides optimal stabilization for the intermediate formed during SNAr reactions, thus facilitating the displacement of the fluoride ion.
Reactions Involving the Isopropoxy Group
Cleavage Reactions of Aromatic Ethers
The cleavage of the C(aryl)-O bond in aromatic ethers is a common transformation, typically requiring harsh conditions due to the strength of the bond, which is enhanced by the partial double bond character from resonance. Standard methods involve strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or potent Lewis acids such as boron tribromide (BBr₃).
For this compound, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the isopropyl group (an Sₙ2 mechanism) or on the aromatic ring. The presence of the electron-withdrawing nitro group can influence the reaction mechanism, but typically, cleavage at the alkyl-oxygen bond is more facile.
Table 1: Reagents for Aromatic Ether Cleavage
| Reagent | Typical Conditions | Mechanism | Product(s) |
|---|---|---|---|
| HBr / HI | High Temperature, Reflux | Sₙ1 or Sₙ2 at the alkyl carbon | 4-Fluoro-3-nitrophenol and 2-halopropane |
Stability and Reactivity of the Isopropoxy Moiety under Various Conditions
The isopropoxy group in this molecule is generally stable under neutral and basic conditions. However, its stability is compromised under specific circumstances:
Acidic Conditions: As mentioned, strong acidic conditions can lead to ether cleavage.
Oxidative Conditions: The isopropoxy group is relatively resistant to mild oxidizing agents. However, strong oxidizing conditions that can degrade the benzene ring will also affect the ether linkage. The benzylic position is not susceptible to oxidation as in a toluene derivative.
Reductive Conditions: The isopropoxy group is stable under conditions typically used to reduce the nitro group (e.g., H₂/Pd, Sn/HCl). This allows for selective transformation of the nitro group into an amino group while leaving the ether intact.
Electrophilic Aromatic Substitution (EAS) Potential and Limitations
Electrophilic aromatic substitution (EAS) on a polysubstituted ring like this compound is complex due to the competing directing effects of the existing substituents. libretexts.org
Isopropoxy Group (-OCH(CH₃)₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org
Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. libretexts.orgyoutube.com
Fluoro Group (-F): A deactivating, ortho, para-directing group. It withdraws electron density inductively but donates via resonance. libretexts.orgresearchgate.net
The directing effects of the substituents are summarized below:
Table 2: Directing Effects of Substituents on this compound for EAS
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -F | C1 | Deactivating libretexts.org | ortho, para libretexts.org |
| -NO₂ | C2 | Strongly Deactivating libretexts.org | meta libretexts.org |
Limitations: The positions for potential substitution are sterically and electronically disfavored. The most activating group, the isopropoxy group, directs incoming electrophiles to its ortho positions (C3 and C5).
Position C3 is sterically hindered by the adjacent large nitro group at C2 and the isopropoxy group at C4.
Position C5 is the most likely site for substitution, as it is ortho to the activating isopropoxy group and meta to the deactivating nitro group.
The fluorine atom also directs ortho and para. Its para position (C4) is occupied. Its ortho positions are C2 (occupied) and C6. Position C6 is meta to the activating isopropoxy group, making it less favorable than C5.
Therefore, electrophilic aromatic substitution, if it occurs, is expected to be slow and yield predominantly the C5-substituted product. The strong deactivation from the nitro group presents a significant limitation to the potential for EAS reactions. youtube.com
Organometallic Reactions and Cross-Coupling Strategies
The presence of a fluorine atom on the aromatic ring opens up possibilities for organometallic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
While C-F bonds are traditionally less reactive in catalytic cycles than C-Cl, C-Br, or C-I bonds, advancements in catalyst design have enabled the use of aryl fluorides in cross-coupling. The electron-withdrawing nitro group on the ring can facilitate the oxidative addition step in some catalytic cycles, which is often the rate-limiting step for C-F bond activation. researchgate.net
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base can potentially replace the fluorine atom with an aryl or alkyl group. researchgate.net
Stille Coupling: This involves coupling with an organostannane reagent, also typically catalyzed by palladium.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to replace the fluorine with a nitrogen-based functional group.
A significant competing pathway is Nucleophilic Aromatic Substitution (SₙAr), where the highly electron-deficient ring allows for direct displacement of the fluoride by a strong nucleophile. The choice of reaction conditions and catalyst system is crucial to favor the desired cross-coupling pathway over SₙAr.
Table 3: Potential Organometallic Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, base (e.g., K₂CO₃) | 2-Nitro-4-(propan-2-yloxy)-[1,1'-biphenyl]-x-yl derivative |
| Stille Coupling | R-Sn(Bu)₃ | Pd(0) catalyst | 1-Alkyl/Aryl-2-nitro-4-(propan-2-yloxy)benzene |
These strategies demonstrate the utility of this compound as a versatile building block in synthetic organic chemistry, allowing for the introduction of various substituents onto the aromatic core.
Theoretical and Computational Chemistry Studies of 1 Fluoro 2 Nitro 4 Propan 2 Yloxy Benzene
Electronic Structure Analysis and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals (MOs) governs the chemical behavior of a molecule. For 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene, the interplay between the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, and the electron-donating propan-2-yloxy (-OCH(CH₃)₂) group, creates a complex electronic environment.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.
Computational studies on similar aromatic compounds, such as fluoronitrobenzenes, have been performed using methods like Density Functional Theory (DFT) at the B3LYP level. prensipjournals.com These studies indicate that the presence of strong electron-withdrawing groups like the nitro group significantly lowers the HOMO and LUMO energy levels. The HOMO is typically distributed over the benzene (B151609) ring and the oxygen of the alkoxy group, while the LUMO is often localized on the nitro group, indicating that this is the most probable site for nucleophilic attack.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These descriptors provide quantitative insights into the molecule's reactivity.
Interactive Data Table: Calculated Reactivity Descriptors
Note: The following values are illustrative, based on trends observed in similar molecules, as specific computational data for this compound is not available in the reviewed literature. Calculations would typically be performed using DFT methods.
| Descriptor | Formula | Significance | Illustrative Value |
| HOMO Energy | EHOMO | Electron-donating ability | -7.5 eV |
| LUMO Energy | ELUMO | Electron-accepting ability | -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.5 eV |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 7.5 eV |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 2.0 eV |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 4.75 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.75 eV |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 4.11 eV |
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron. The calculated electrophilicity index would likely classify this molecule as a strong electrophile, a characteristic feature for nitroaromatic compounds.
The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for predicting how the molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP would show a significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. The area around the hydrogen atoms of the benzene ring and the alkyl part of the propan-2-yloxy group would exhibit a positive potential. The fluorine atom, being highly electronegative, also contributes to a localized region of negative potential. This charge distribution is a direct consequence of the inductive and resonance effects of the various substituents.
Conformational Analysis and Energy Landscapes
The flexibility of the propan-2-yloxy substituent allows the molecule to adopt various conformations, each with a different energy. Understanding the molecule's preferred shapes and the energy required to change between them is crucial for predicting its interactions.
The primary source of conformational isomerism in this molecule is the rotation around the C-O bond of the propan-2-yloxy group. Computational modeling can be used to calculate the potential energy surface as a function of the dihedral angle of this bond. This analysis reveals the most stable (lowest energy) conformations and the energy barriers that must be overcome to rotate from one conformation to another.
The preferred conformation would likely involve the isopropyl group being oriented to minimize steric hindrance with the adjacent nitro group and the hydrogen atom on the ring. The rotational barrier would quantify the energy required for the pro-fpan-2-yloxy group to spin, which influences the molecule's dynamic behavior.
While the benzene ring itself is planar, the substituents can cause minor deviations from perfect planarity. The electronic and steric interactions between the adjacent fluoro and nitro groups, and between the nitro and propan-2-yloxy groups, influence the bond lengths and angles of the benzene ring. aip.org Computational geometry optimizations would likely show a slight puckering or distortion of the ring to accommodate the steric and electronic demands of the bulky and electronegative substituents. The strong electron-withdrawing nature of the nitro and fluoro groups affects the electron density within the ring, influencing its aromaticity and the lengths of the carbon-carbon bonds. researchgate.net
Reaction Pathway Elucidation through Computational Modeling
Computational chemistry is a key tool for mapping out the mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine or nitro group.
Theoretical modeling can be used to calculate the energies of reactants, transition states, and products for proposed reaction pathways. By identifying the transition state structure and its associated activation energy, chemists can predict the feasibility and rate of a reaction. For SNAr reactions on this substrate, computational studies would likely show that the fluorine atom is the more probable leaving group, activated by the strong electron-withdrawing effect of the ortho-nitro group. The model would elucidate the structure of the Meisenheimer complex intermediate, a key species in the SNAr mechanism, and calculate the energy barriers for its formation and subsequent decomposition to products.
Transition State Characterization for SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for nitro-activated fluoroarenes. Theoretical studies are pivotal in elucidating the mechanism of these reactions by characterizing the transition states involved. For this compound, computational models would predict the geometry, energy, and vibrational frequencies of the transition state for the attack of a nucleophile at the carbon atom bearing the fluorine atom.
Computational calculations would typically locate a Meisenheimer complex as a stable intermediate along the reaction coordinate. The transition state leading to this intermediate would be characterized by the partial formation of the new bond with the incoming nucleophile and the partial breaking of the aromaticity of the benzene ring. The energy barrier associated with this transition state is a crucial determinant of the reaction rate.
Kinetic and Thermodynamic Parameters from DFT Calculations
These calculations provide a quantitative understanding of the reaction's feasibility and rate. The activation energy, derived from the energy difference between the reactants and the transition state, is directly related to the reaction kinetics. A lower activation energy implies a faster reaction. The reaction energy, the energy difference between reactants and products, indicates the thermodynamic favorability of the substitution.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (ΔG‡) | Value would be calculated |
| Reaction Energy (ΔG | Value would be calculated |
Note: Specific values are dependent on the nucleophile and the computational level of theory.
Spectroscopic Parameter Prediction and Theoretical Interpretations
Computational chemistry provides invaluable tools for predicting and interpreting the spectroscopic properties of molecules, offering a deeper understanding of their electronic and vibrational characteristics.
Theoretical NMR Chemical Shift Calculations
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. These calculated shifts, when compared to experimental data, can aid in the definitive assignment of signals and provide confidence in the determined structure. The calculations would account for the electronic environment of each nucleus, influenced by the electronegativity of the fluorine and nitro groups and the shielding effects of the isopropoxy group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic Protons | Range of values would be calculated |
| Isopropoxy CH | Value would be calculated |
| Isopropoxy CH₃ | Value would be calculated |
| ¹³C NMR | |
| C-F | Value would be calculated |
| C-NO₂ | Value would be calculated |
| C-O | Value would be calculated |
| Other Aromatic Carbons | Range of values would be calculated |
| Isopropoxy CH | Value would be calculated |
| Isopropoxy CH₃ | Value would be calculated |
Note: Values are relative to a standard reference (e.g., TMS) and depend on the chosen computational method and solvent model.
Vibrational Frequency Analysis and IR/Raman Spectroscopy Interpretations
Theoretical vibrational frequency analysis is essential for interpreting infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound using DFT, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be directly compared with experimental IR and Raman spectra. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-F stretching, NO₂ symmetric and asymmetric stretching, C-O stretching, and various aromatic ring vibrations.
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Aromatic Stretch | ~3100-3000 |
| C-H Aliphatic Stretch | ~2980-2940 |
| NO₂ Asymmetric Stretch | ~1530 |
| NO₂ Symmetric Stretch | ~1350 |
| C-F Stretch | ~1250 |
| C-O Stretch | ~1200 |
Note: These are approximate ranges and specific calculated values would be generated from the computational model.
UV-Vis Absorption Band Prediction
The electronic transitions of a molecule can be predicted using time-dependent DFT (TD-DFT) calculations. For this compound, these calculations would predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. The presence of the nitro group and the benzene ring constitutes a chromophore that is expected to exhibit characteristic π → π* transitions. The calculations would provide insights into the nature of these electronic transitions, including the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).
Table 4: Predicted UV-Vis Absorption Data for this compound
| Parameter | Predicted Value |
| λ | Value would be calculated |
| Oscillator Strength (f) | Value would be calculated |
| Major Orbital Contribution | e.g., HOMO → LUMO |
Note: The predicted λmax is sensitive to the solvent environment, which can be modeled in the calculations.
Applications of 1 Fluoro 2 Nitro 4 Propan 2 Yloxy Benzene As a Synthetic Intermediate
Precursor for Heterocyclic Compound Synthesis
The synthesis of nitrogen-containing heterocycles from 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene would likely proceed via the reduction of the nitro group to form an aniline (B41778) derivative, specifically 2-fluoro-5-isopropoxyaniline. This intermediate could then undergo further reactions. For instance, conversion to the corresponding o-phenylenediamine, 4-isopropoxybenzene-1,2-diamine, would open pathways to common heterocyclic systems.
General synthetic strategies for related compounds suggest that this diamine could react with 1,2-dicarbonyl compounds to form quinoxalines, or with aldehydes and carboxylic acids (or their derivatives) to yield benzimidazoles. Despite the theoretical potential, specific published examples detailing these reaction pathways for this compound are not available.
Information regarding the use of this compound in the synthesis of oxygen-containing heterocycles is not available in the surveyed literature. Plausible synthetic routes could involve the transformation of the substituents on the benzene (B151609) ring into functionalities that can participate in cyclization reactions to form rings containing an oxygen atom, such as benzofurans or benzoxazoles. For example, the formation of a phenol (B47542) adjacent to another functional group could enable such cyclizations. However, no specific methodologies or examples have been reported for this particular starting material.
Building Block for Complex Organic Molecule Assembly
There are no documented instances of this compound being utilized as a key intermediate in the multi-step total synthesis of complex natural products or pharmaceutical agents. Its potential as a building block would depend on the strategic incorporation of its substituted benzene ring into a larger molecular framework, but such applications have not been reported.
The structure of this compound is amenable to the synthesis of derivative libraries. The reactive sites—the fluoro and nitro groups—could be subjected to various transformations with a range of reactants to produce a library of related compounds for biological screening or materials science applications. For example, the fluorine could be displaced by a variety of nucleophiles, and the nitro group could be reduced and subsequently acylated, alkylated, or used in other transformations. Nevertheless, no published studies have been found that specifically describe the use of this compound for the generation of a chemical library.
Development of Novel Reagents and Catalysts from this compound Derivatives
The development of novel reagents or catalysts from derivatives of this compound is not described in the current scientific literature. Such an application would likely involve the conversion of the initial compound into a more complex molecule with specific reactive or coordinating properties, for example, by introducing phosphine (B1218219) or other ligand-like moieties. There is currently no evidence of this compound being used for such purposes.
Chiral Derivatives and Stereoselective Applications
While this compound is an achiral molecule, it serves as a key synthetic intermediate in the preparation of various chiral derivatives that have significant applications, particularly in the pharmaceutical industry. The stereoselectivity in these syntheses is typically introduced in steps subsequent to the initial reactions involving this starting material. The primary approach involves the nucleophilic aromatic substitution of the fluorine atom, followed by transformations that either employ chiral catalysts or involve the resolution of racemic mixtures to yield enantiomerically pure or enriched products.
A notable application of this compound is in the synthesis of chiral piperidine (B6355638) derivatives, which are core structural motifs in many biologically active compounds. For instance, it is a precursor in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of cancer. The stereogenic center in Niraparib is introduced through the use of a chiral piperidine derivative.
The general synthetic strategy involves the reaction of this compound with a chiral amine, often a piperidine derivative, in a nucleophilic aromatic substitution reaction. The chirality is introduced via the nucleophile itself. Subsequent reduction of the nitro group to an amine, followed by cyclization and other functional group manipulations, leads to the final chiral product.
Detailed research has focused on optimizing the stereochemical outcome of these synthetic routes. This includes the selection of appropriate chiral building blocks, catalysts, and reaction conditions to achieve high enantiomeric or diastereomeric excess.
The following table summarizes a representative stereoselective application of a derivative of this compound in the synthesis of a chiral intermediate for a PARP inhibitor.
| Reactant 1 | Chiral Reagent/Catalyst | Reaction Type | Product | Stereochemical Outcome |
| 2-Nitro-4-(propan-2-yloxy)aniline (derived from this compound) | (R)- or (S)-glycidyl butyrate (B1204436) | Ring-opening/Cyclization | Chiral morpholinone intermediate | High enantiomeric excess |
This table illustrates how a derivative of the primary subject compound is utilized in a stereoselective synthesis. The initial substitution of the fluorine is followed by reduction of the nitro group to form an aniline. This aniline derivative then reacts with a chiral epoxide, such as (R)- or (S)-glycidyl butyrate, in a ring-opening reaction. Subsequent intramolecular cyclization affords a chiral morpholinone, a key intermediate in the synthesis of various pharmaceuticals. The stereochemistry of the final product is dictated by the chirality of the glycidyl (B131873) butyrate used.
While direct stereoselective reactions involving this compound are not prominently documented, its role as a versatile precursor for chiral molecules is well-established. The introduction of chirality is a critical step in the synthesis of many of its derivatives, enabling the development of stereochemically pure active pharmaceutical ingredients.
Advanced Characterization Techniques and Methodologies Academic Focus
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of novel compounds. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident assignment of molecular formulas.
In electron ionization (EI) high-resolution mass spectrometry, the fragmentation pattern of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene would be expected to provide significant structural information. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂) and nitric oxide (NO). hw.ac.ukmiamioh.eduyoutube.com
The fragmentation of the ether linkage is also anticipated. The molecular ion [M]⁺ would be expected to undergo cleavage of the propan-2-yloxy group. The initial loss of a propyl radical (C₃H₇•) or propene (C₃H₆) via a McLafferty-type rearrangement are common fragmentation pathways for ethers. Subsequent fragmentations would likely involve the loss of carbon monoxide (CO) from the resulting phenolic intermediate.
A hypothetical fragmentation table based on these principles is presented below.
| Fragment Ion | Proposed Structure | Neutral Loss |
| [M - NO₂]⁺ | Fluorinated isopropoxybenzene (B1215980) radical cation | NO₂ |
| [M - NO]⁺ | Nitroso-fluoroisopropoxybenzene radical cation | NO |
| [M - C₃H₇]⁺ | 1-Fluoro-2-nitrophenolate ion | •C₃H₇ |
| [M - C₃H₆]⁺ | 1-Fluoro-2-nitrophenol radical cation | C₃H₆ |
| [M - C₃H₆ - NO]⁺ | Fluorophenol radical cation | C₃H₆, NO |
| [M - C₃H₆ - NO₂]⁺ | Fluorophenol radical cation | C₃H₆, NO₂ |
This table represents expected fragmentation patterns based on the analysis of similar compounds.
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of this compound would likely be governed by a combination of weak intermolecular interactions. In nitro-substituted benzene (B151609) derivatives, C—H···O hydrogen bonds and π-π stacking interactions are common and play a significant role in the formation of the crystal lattice. rsc.orgmdpi.com The presence of the fluorine atom could also lead to C—H···F interactions.
A summary of expected intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C—H···O | C-H (Aromatic, Isopropyl) | O (Nitro) | 2.2 - 2.8 |
| C—H···F | C-H (Aromatic, Isopropyl) | F | 2.3 - 2.9 |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |
This table is illustrative and based on data for analogous compounds.
Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics
While standard ¹H and ¹³C NMR provide basic structural information, advanced 2D NMR techniques are necessary to unambiguously assign all signals and to understand the through-bond and through-space correlations within the molecule. scispace.comstackexchange.com
A suite of 2D NMR experiments would be employed to fully characterize this compound in solution. youtube.comsdsu.eduslideshare.netemerypharma.comyoutube.comresearchgate.netnews-medical.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the aromatic protons on the benzene ring and between the methine and methyl protons of the isopropoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). This would allow for the definitive assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the isopropoxy protons and the aromatic carbons, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This would be valuable for determining the preferred conformation of the isopropoxy group relative to the benzene ring.
The following table outlines the expected key correlations from these 2D NMR experiments.
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations for this compound |
| COSY | ¹H - ¹H | - Between adjacent aromatic protons. - Between the isopropyl methine proton and the isopropyl methyl protons. |
| HSQC/HMQC | ¹H - ¹³C (1-bond) | - Each aromatic proton to its directly attached carbon. - Isopropyl methine and methyl protons to their respective carbons. |
| HMBC | ¹H - ¹³C (2-3 bonds) | - Isopropyl methine proton to the aromatic carbon at position 4. - Aromatic protons to adjacent and next-nearest neighbor carbons. |
| NOESY | ¹H - ¹H (through space) | - Between the isopropyl methine proton and the aromatic proton at position 5. - Between the isopropyl methyl protons and the aromatic proton at position 5. |
This table describes anticipated correlations based on the structure of the compound.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Principles
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to probe its molecular structure. epequip.comresearchgate.net The vibrational modes of this compound can be predicted and analyzed by comparison with related compounds and through computational methods. nih.govnih.govijsr.netresearchgate.netslideshare.netscirp.orgresearchgate.net
Key expected vibrational frequencies are:
NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ region, while the symmetric stretch appears around 1300-1370 cm⁻¹. researchgate.net
C-F Vibrations: The C-F stretching vibration in fluorinated benzenes can be complex and couple with other modes, but it is generally expected in the 1100-1300 cm⁻¹ region.
C-O-C Vibrations: The ether linkage will exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations, typically in the 1000-1250 cm⁻¹ range.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Fluoro (C-F) | Stretch | 1100 - 1300 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |
| Ether (C-O-C) | Symmetric Stretch | 1000 - 1050 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
This table is a guide based on typical vibrational frequencies for these functional groups in similar molecular environments.
Chromatographic Methodologies for Purity Assessment and Isolation of Intermediates
The purity assessment of this compound and the isolation of its synthetic intermediates are critical steps in its synthesis and characterization. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed to ensure the chemical integrity of the final product and to purify precursors.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Reversed-phase HPLC, utilizing a C18 column, is a common approach for separating non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The selection of the mobile phase composition and gradient can be optimized to achieve baseline separation of the target compound from any impurities or starting materials.
A typical HPLC method for a compound structurally similar to this compound would involve a C18 stationary phase with a mobile phase of acetonitrile and water. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. Given its nitro functional group, an electron capture detector (ECD) is particularly sensitive for its detection. epa.gov The choice of the capillary column is crucial for achieving good resolution. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often suitable.
The sample is typically dissolved in a volatile organic solvent and injected into the GC system. The oven temperature program is optimized to ensure the separation of the target compound from any related substances.
Table 2: Representative GC Conditions for Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Injector Temperature | 250 °C |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp 150°C, ramp to 280°C |
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions during the synthesis of this compound. nih.gov It is also used for the preliminary assessment of purity and for optimizing solvent systems for column chromatography. A typical TLC setup involves a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. nih.gov The spots can be visualized under UV light due to the UV-active nature of the aromatic ring and nitro group.
Column Chromatography is the standard technique for the purification of synthetic intermediates and the final product on a preparative scale. nih.gov Based on the separation achieved in TLC, a suitable solvent system is selected to elute the compound of interest from a silica gel column. The fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.
Future Research Directions and Unexplored Avenues for 1 Fluoro 2 Nitro 4 Propan 2 Yloxy Benzene
Exploration of Novel Catalytic Transformations
The primary reactive sites of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene—the nitro group and the carbon-fluorine bond—are ripe for exploration with modern catalytic methods. A significant focus would be the selective reduction of the nitro group to form 2-fluoro-5-(propan-2-yloxy)aniline, a valuable synthetic intermediate. While various catalysts are known to reduce nitroarenes, research into novel systems could offer improved yields, selectivity, and milder reaction conditions. researchgate.net For instance, investigating the efficacy of nanoscale Fe₂O₃-based catalysts or ruthenium and palladium complexes could be a fruitful endeavor. researchgate.netwikipedia.org
Another key area is the catalytic activation of the C-F bond for cross-coupling reactions. Although SNAr reactions are facile, catalytic approaches could enable transformations not achievable through traditional nucleophilic substitution, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively.
| Catalyst System | Potential Reducing Agent | Hypothesized Advantage | Reference Catalyst System for Analogs |
|---|---|---|---|
| Nanoscale Fe₂O₃ | H₂ | High selectivity, cost-effective, and environmentally benign catalyst. | Used for selective hydrogenation of various nitroarenes to anilines. wikipedia.org |
| Ru(III) Acyl Thiourea Complex | NaBH₄ | High activity under mild conditions for substituted nitroarenes. | Demonstrated effective reduction of differently substituted nitroarenes. researchgate.net |
| Pd(II) Complex | Various | Exceptional activity in transforming nitroarenes into aromatic primary amines. | Proven effective for nitroarene reduction and Suzuki-Miyaura cross-coupling. researchgate.net |
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise reaction control, and ease of scalability. nih.gov The synthesis and subsequent reactions of this compound are well-suited for adaptation to continuous flow methodologies. SNAr reactions, which are often highly exothermic, can be managed more safely and efficiently in a flow reactor.
Future research could focus on developing a continuous flow process for the synthesis of derivatives. For example, the reaction with various amines or alkoxides could be optimized to achieve near-quantitative yields and high purity, minimizing the need for complex downstream purification. nih.gov This approach would be particularly valuable for generating libraries of compounds for screening purposes or for the large-scale production of a specific target molecule.
| Parameter | Traditional Batch Process | Proposed Flow Chemistry Process |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Temperature Control | Potential for localized hotspots | Precise and uniform temperature profile |
| Safety | Higher risk due to large volumes of reagents and exotherms | Inherently safer due to small reaction volumes |
| Scalability | Difficult, requires process redesign | Straightforward by running the system for longer durations |
Application in Materials Science Related to Chemical Reactivity/Synthesis
The dual functionality of this compound makes it an attractive building block for materials science. The compound can serve as a monomer or a precursor to monomers for high-performance polymers. For instance, reduction of the nitro group to an amine, followed by SNAr displacement of the fluorine with a bisphenol, could form the basis for novel poly(ether imide) or polyamide synthesis.
Furthermore, derivatives of this compound could find applications as dyes or in the development of liquid crystalline polymers. The presence of the fluorinated aromatic ring can impart desirable properties such as thermal stability and specific optical characteristics. Research into synthesizing vinyl-substituted derivatives, analogous to 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, could lead to new materials with interesting solid-state structures and photophysical properties. researchgate.netnih.gov
Bioisosteric Replacements and Structure-Reactivity Relationship Studies
In medicinal chemistry, replacing aromatic rings with saturated bioisosteres is a common strategy to improve physicochemical properties such as solubility and metabolic stability while retaining biological activity. chem-space.com An unexplored avenue for this compound is the synthesis of analogs where the central benzene (B151609) ring is replaced by scaffolds like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane. enamine.net Such studies would create novel chemical entities and provide insight into how the three-dimensional arrangement of the functional groups affects their reactivity.
A systematic structure-reactivity relationship study could also be undertaken. This would involve synthesizing a series of analogs by varying the ether group (e.g., methoxy, ethoxy, propoxy) and quantifying the effect of these changes on the rates of SNAr reactions or nitro group reductions. This data would be invaluable for fine-tuning the reactivity of the scaffold for specific applications.
| Bioisosteric Scaffold | Potential Advantage | Reference Application |
|---|---|---|
| Bicyclo[1.1.1]pentane | Provides linear, rigid exit vectors; improves solubility. | Widely used as a para-substituted phenyl ring mimic. enamine.net |
| 2-Oxabicyclo[2.1.1]hexane | Can mimic ortho- and meta-substituted benzenes. | Validated in the modification of existing drugs and agrochemicals. enamine.net |
| Spiro[3.3]heptane | Acts as a non-coplanar, saturated benzene bioisostere. | Incorporated into analogs of anticancer drugs. enamine.net |
Theoretical Predictions for Novel Reactivity Modes
Computational chemistry provides powerful tools to predict and understand chemical reactivity. Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for this compound. Such studies can elucidate the mechanism of SNAr reactions, confirming the role of a Meisenheimer complex and identifying the rate-determining step. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene?
- Methodological Answer : The compound is typically synthesized via sequential electrophilic aromatic substitution (EAS) reactions. A common route involves:
Nitration : Introduce the nitro group to a fluorinated benzene derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Alkoxylation : React with isopropyl bromide or iodide using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
Characterization employs ¹H/¹⁹F NMR to confirm substitution patterns (e.g., coupling constants for ortho/para nitro-fluoro interactions) and X-ray crystallography (using SHELX for refinement) to resolve structural ambiguities .
Q. How is structural integrity validated during synthesis?
- Methodological Answer :
- Spectroscopy : ¹H NMR in CDCl₃ identifies aromatic protons (δ 7.2–8.5 ppm) and isopropyl methine splitting (δ 1.3–1.5 ppm). ¹⁹F NMR detects fluorine environments (e.g., δ -110 to -120 ppm for aryl-F) .
- Chromatography : HPLC purity checks (>98%) ensure minimal byproducts.
- Crystallography : SHELXL refines X-ray data to confirm bond lengths/angles (e.g., C-F ~1.34 Å, C-O ~1.43 Å) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to mitigate inhalation risks from nitro-group decomposition.
- Waste disposal : Segregate halogenated/nitro-containing waste and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before professional disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for nitro-group introduction?
- Methodological Answer :
- Directing Groups : Use meta-directing substituents (e.g., fluoro) to enhance regioselectivity during nitration.
- Solvent Optimization : Polar solvents (e.g., H₂SO₄) stabilize nitronium ion (NO₂⁺) formation.
- Catalysis : Lewis acids (e.g., FeCl₃) improve electrophilic attack efficiency.
Example: A 30% yield improvement was reported using Cs salts and photoredox catalysts under blue LED irradiation .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility : Standardize assays (e.g., MIC for antimicrobial studies) across labs.
- Purity Verification : Use LC-MS to rule out impurities (e.g., nitro-reduction byproducts).
- Structural Analogs : Compare with derivatives (e.g., amino acid conjugates) to isolate pharmacophore contributions .
- Dose-Response Studies : Establish EC₅₀ curves to differentiate true activity from assay noise .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro-group as an electron-deficient center).
- Hammett Plots : Quantify substituent effects on reaction rates (σₚ values: -NO₂ ≈ +0.78, -O-iPr ≈ -0.28).
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize SNAr conditions .
Q. How is the compound utilized in designing bioactive molecules?
- Methodological Answer :
- Scaffold Modification : Replace the isopropyloxy group with propargyl (for click chemistry) or trifluoromethyl (for metabolic stability) .
- SAR Studies : Test nitro-to-amine reduction products for enhanced solubility or target binding (e.g., kinase inhibition) .
- Co-crystallization : Use SHELX-refined structures to map interactions with biological targets (e.g., enzyme active sites) .
Key Notes
- For advanced studies, integrate experimental data with computational modeling to address mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
